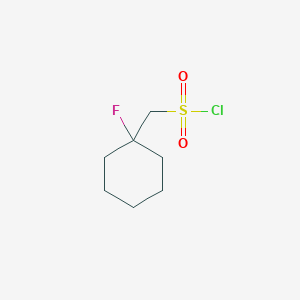

(1-Fluorocyclohexyl)methanesulfonyl chloride

Descripción general

Descripción

(1-Fluorocyclohexyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 g/mol . It is a versatile chemical used in various scientific research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

(1-Fluorocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Aplicaciones Científicas De Investigación

Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the primary applications of (1-fluorocyclohexyl)methanesulfonyl chloride is in the synthesis of active pharmaceutical ingredients. It serves as a key intermediate in the production of various drugs, particularly those targeting complex biological pathways. For instance, it has been utilized in synthesizing compounds that inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression and leukemia treatment .

Reactivity with Amines

The compound can react with amines to form sulfonamide derivatives, which are significant in medicinal chemistry. The reactivity profile allows for selective functionalization, making it a valuable tool for creating libraries of compounds for drug discovery. The ability to introduce fluorine into organic molecules enhances their pharmacokinetic properties, such as metabolic stability and bioavailability .

Development of Herbicides and Insecticides

In agrochemistry, this compound is employed in the synthesis of herbicides and insecticides. Its incorporation into chemical structures enhances the efficacy and specificity of these agrochemicals. This application is crucial for developing environmentally friendly pest control agents that minimize harm to non-target organisms while effectively managing agricultural pests .

Chemical Manufacturing Processes

The compound is also used in various chemical manufacturing processes due to its ability to act as a sulfonating agent. It facilitates the introduction of sulfonyl groups into organic substrates, which is essential for producing sulfonic acids and their derivatives widely used in detergents, dyes, and other industrial chemicals .

Case Study: Synthesis of Chlorantraniliprole Intermediate

A notable case study involves the synthesis of chlorantraniliprole, an insecticide where this compound plays a crucial role as an intermediate. The process involves mixing various reactants under controlled conditions to yield high-quality intermediates suitable for further transformations into the final product. This method demonstrates the compound's utility in large-scale industrial applications due to its efficiency and cost-effectiveness .

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Reactants | Base + Solvent | Base + Solvent | Base + Solvent |

| Yield (%) | 85 | 90 | 88 |

| Reaction Time (hours) | 5 | 4 | 6 |

| Conditions | Mild | Mild | Mild |

Mecanismo De Acción

The mechanism of action of (1-Fluorocyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in different chemical transformations and applications .

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonyl Chloride: A simpler analog without the fluorocyclohexyl group.

Cyclohexylmethanesulfonyl Chloride: Similar structure but lacks the fluorine atom.

Fluoromethanesulfonyl Chloride: Contains a fluorine atom but lacks the cyclohexyl group.

Uniqueness

(1-Fluorocyclohexyl)methanesulfonyl chloride is unique due to the presence of both the fluorocyclohexyl group and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are valuable in various research applications .

Actividad Biológica

(1-Fluorocyclohexyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activity. Sulfonyl chlorides are known for their reactivity and ability to modify biological molecules, making them valuable in pharmaceutical and agrochemical applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₇H₈ClFO₂S

- CAS Number : 1803572-07-7

This compound primarily acts through its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This reactivity facilitates the formation of sulfonamide derivatives, which can exhibit various biological activities.

Target Interactions

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by forming covalent bonds with active site residues.

- Protein Modification : It can modify proteins through sulfonation reactions, potentially altering their activity and function.

Biological Activity

Research indicates that compounds containing methanesulfonyl groups often exhibit interesting biological properties. While specific data on this compound is limited, related compounds show promise in several areas:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial DNA synthesis through competitive inhibition.

- Pharmaceutical Intermediates : The compound may serve as an intermediate in the synthesis of bioactive molecules, enhancing metabolic stability due to fluorine substitution.

Case Studies

Several studies have highlighted the biological implications of similar sulfonyl chlorides:

-

Antibacterial Effects :

- A study demonstrated that sulfonamides could effectively inhibit bacterial growth by targeting folate synthesis pathways. This mechanism is crucial for developing new antibiotics.

- Synthesis of Bioactive Molecules :

-

Metabolic Stability :

- The introduction of fluorine into sulfonamide structures has been shown to improve metabolic stability, making these compounds more effective in biological systems.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Limited data available | Electrophilic reactions with nucleophiles |

| 3-Bromo-5-chlorobenzenesulfonamide | Antibacterial | Inhibition of bacterial DNA synthesis |

| 4-Fluorocyclohexylmethanesulfonyl chloride | Potentially antimicrobial | Modification of biological molecules |

Propiedades

IUPAC Name |

(1-fluorocyclohexyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZLCDRQMGWURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.